Orthogonal Deprotection Compatibility in Disulfide-Rich Polypeptides
Fmoc-(S)-thiazolidine-2-carboxylic acid, when incorporated as an N-terminal Fmoc-thiazolidine (Thz), enables selective unmasking to a free cysteine residue under acidic aqueous conditions using silver trifluoromethanesulfonate (AgOTf), without scrambling pre-formed disulfide bonds. This orthogonal deprotection strategy is critical for the convergent synthesis of reducible polypeptides, where maintaining intact disulfide cross-links is essential [1]. In contrast, standard Fmoc-amino acids require basic conditions (e.g., 20% piperidine) for deprotection, which can induce disulfide exchange and reduce yield of correctly folded products [1].
| Evidence Dimension | Deprotection Orthogonality (Preservation of Disulfide Bonds) |
|---|---|
| Target Compound Data | Selective deprotection with AgOTf in TFA/aqueous conditions; internal disulfide bonds remain intact |
| Comparator Or Baseline | Standard Fmoc deprotection (20% piperidine in DMF): can cause disulfide scrambling |
| Quantified Difference | Qualitative difference in product integrity; prevents loss of disulfide connectivity |
| Conditions | Convergent synthesis of homogeneous disulfide cross-linked polypeptides; AgOTf deprotection in TFA/aqueous conditions [1] |
Why This Matters
This orthogonal deprotection capability allows for the synthesis of complex, disulfide-rich peptides and proteins that are otherwise inaccessible or obtained in low yield with standard Fmoc chemistry, directly impacting procurement for advanced peptide therapeutics and biomaterials research.
- [1] Chen, Y. et al. A Convergent Synthesis of Homogeneous Reducible Polypeptides. Tetrahedron Letters, 2013, 54(35), 4746–4748. View Source
